molecular formula C18H18O4 B569124 rac Enterolactone-d6 CAS No. 104411-11-2

rac Enterolactone-d6

Cat. No.: B569124
CAS No.: 104411-11-2
M. Wt: 304.375
InChI Key: HVDGDHBAMCBBLR-MPBXAEPNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: rac Enterolactone-d6 is synthesized through the deuteration of Enterolactone. The process involves the incorporation of deuterium atoms into the molecular structure of Enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure its suitability for use as a reference material in scientific research .

Chemical Reactions Analysis

Types of Reactions: rac Enterolactone-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

rac Enterolactone-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

rac Enterolactone-d6 exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

rac Enterolactone-d6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research applications. Similar compounds include:

This compound stands out due to its enhanced stability and suitability for use as a reference material in various scientific research applications.

Properties

CAS No.

104411-11-2

Molecular Formula

C18H18O4

Molecular Weight

304.375

IUPAC Name

(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D

InChI Key

HVDGDHBAMCBBLR-MPBXAEPNSA-N

SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Synonyms

Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6;  trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6;  HPMF-d6;  trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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